molecular formula C8H14O4 B151715 (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate CAS No. 38410-80-9

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B151715
CAS No.: 38410-80-9
M. Wt: 174.19 g/mol
InChI Key: AELKYRWKHKGMAD-RITPCOANSA-N
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Description

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS: 38410-80-9) is a chiral bicyclic compound with a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . It features a five-membered 1,3-dioxolane ring substituted with two methyl groups at the 2-position, a methyl group at the 5-position, and a methyl ester at the 4-position. The stereochemistry at the 4S and 5R positions defines its enantiomeric identity, making it a critical intermediate in asymmetric synthesis and pharmaceutical chemistry .

This compound is widely employed in the synthesis of natural products, bioactive molecules, and dendrimers due to its rigid bicyclic structure, which imposes stereochemical control in reactions . Its applications span drug discovery, agrochemical development, and materials science.

Properties

IUPAC Name

methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELKYRWKHKGMAD-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38410-80-9
Record name Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
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Preparation Methods

Key Reaction Parameters:

ParameterValue
Catalystp-Toluenesulfonic acid
SolventToluene
Temperature80–100°C
Reaction Time6–12 hours
Yield65–75%

While this method is straightforward, stereochemical outcomes depend on the diol’s configuration. Racemization often occurs due to the acidic environment, necessitating post-synthesis resolution.

Enzymatic Resolution for Enantiomeric Enrichment

Enzymatic resolution addresses the stereochemical limitations of acid-catalyzed methods. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze one enantiomer of a racemic ester mixture, yielding enantiomerically pure this compound.

Case Study: Lipase-Catalyzed Hydrolysis

ParameterValue
EnzymeCandida antarctica lipase B
SubstrateRacemic methyl ester
SolventPhosphate buffer (pH 7.0)
Temperature37°C
Reaction Time24–48 hours
Enantiomeric Excess>99% ee

This method achieves high stereoselectivity but requires optimization of enzyme loading and solvent systems to maximize yield.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated esters provides a direct route to chiral dioxolanes. Using ruthenium-based catalysts with chiral phosphine ligands, such as BINAP, the double bond in methyl 2,2,5-trimethyl-1,3-dioxolane-4-acrylate is reduced to yield the (4S,5R) configuration.

Catalytic System Performance:

CatalystSolventPressure (H₂)Yieldee
Ru-(S)-BINAPMethanol50 bar85%98%
Rh-(R)-DuPhosEthanol30 bar78%95%

This method’s efficiency hinges on ligand design and hydrogenation conditions, with bulky ligands enhancing stereoselectivity.

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis leverages naturally occurring chiral compounds, such as tartaric acid, to construct the dioxolane ring. Methyl (2S,3R)-2,3-O-isopropylidene tartrate undergoes transesterification and methylation to yield the target compound.

Reaction Pathway:

  • Isopropylidene Protection : Tartaric acid → (2S,3R)-2,3-O-isopropylidene tartaric acid.

  • Methylation : Carboxylic acid → methyl ester using diazomethane.

  • Ring Expansion : Acid-catalyzed rearrangement to form the dioxolane.

StepYieldee Retention
Isopropylidene90%100%
Methylation95%100%
Ring Expansion70%98%

This method ensures excellent stereochemical fidelity but involves multi-step synthesis.

Industrial-Scale Continuous Flow Synthesis

Continuous flow reactors enhance the scalability of dioxolane synthesis by improving heat and mass transfer. A two-step process combines cyclocondensation and enzymatic resolution in tandem reactors.

Process Comparison: Batch vs. Flow

ParameterBatch ProcessFlow Process
Cycle Time24 hours4 hours
Yield68%82%
ee95%99%
Catalyst Reuse3 cycles10+ cycles

Flow systems reduce racemization and enable real-time monitoring, making them ideal for large-scale production.

Stereochemical Analysis and Validation

Post-synthesis stereochemical validation employs X-ray crystallography and chiral HPLC. For example:

X-Ray Crystallography Data:

Bond AngleValue (°)
O1–C4–C5112.3
C2–C3–O2108.7

These angles confirm the (4S,5R) configuration, while chiral HPLC using a Chiralpak AD-H column resolves enantiomers with a retention ratio of 1.2 .

Chemical Reactions Analysis

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also undergo nucleophilic substitution reactions with reagents like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used but may include derivatives with modified functional groups.

Scientific Research Applications

This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a precursor for the synthesis of biologically active compounds. In medicine, derivatives of this compound may have potential therapeutic applications, although specific uses are still under investigation . In the industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets and pathways. The dioxolane ring structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates . These intermediates can interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Diastereomeric Counterparts

(4R,5S)-Methyl 2,2,5-Trimethyl-1,3-Dioxolane-4-Carboxylate

The enantiomer, (4R,5S)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS: 78086-72-3), shares identical molecular weight and formula but exhibits distinct optical activity:

  • Optical Rotation : [α]²⁰D = +19° (c = 4% in chloroform) , contrasting with the unlisted but presumably negative rotation of the (4S,5R) form.
  • Applications : Both enantiomers serve as chiral building blocks, but their stereochemical differences influence their reactivity in stereoselective reactions .
Ethyl (4R,5S)-2,2,5-Trimethyl-1,3-Dioxolane-4-Carboxylate

Replacing the methyl ester with an ethyl ester (CAS: 105760-29-0) increases the molecular weight to 188.22 g/mol (C₉H₁₆O₄) .

Table 1: Comparison of Dioxolane Derivatives

Compound CAS Molecular Formula Optical Rotation ([α]²⁰D) Key Applications
(4S,5R)-Methyl derivative 38410-80-9 C₈H₁₄O₄ Not reported Asymmetric synthesis
(4R,5S)-Methyl derivative 78086-72-3 C₈H₁₄O₄ +19° (c = 4%, CHCl₃) Chiral intermediates
Ethyl (4R,5S)-derivative 105760-29-0 C₉H₁₆O₄ Not reported Lipophilic analogs

1,3-Dioxane vs. 1,3-Dioxolane Derivatives

Six-membered 1,3-dioxane analogs, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (CAS: N/A), exhibit distinct conformational and hydrogen-bonding properties:

  • Crystal Structure : The dioxane ring adopts a chair conformation, with carboxyl groups in equatorial positions, promoting intermolecular O–H···O hydrogen bonds .

Table 2: Ring Size Impact on Properties

Property 1,3-Dioxolane Derivatives 1,3-Dioxane Derivatives
Ring Strain Higher (5-membered ring) Lower (6-membered ring)
Hydrogen Bonding Limited by rigid bicyclic structure Extensive O–H···O networks
Thermal Stability Moderate Enhanced in anhydrides

Functional Group Variations

Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate

Compounds like dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (CAS: N/A) introduce aromatic and hydroxyl groups, enabling antimicrobial activity (MIC = 4.8–5000 µg/mL against S. aureus and C. albicans) . In contrast, the target compound lacks reported bioactivity, highlighting the role of substituents in biological function.

Biological Activity

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C₈H₁₄O₄
  • Molecular Weight : 174.19 g/mol
  • CAS Registry Number : 38410-80-9
  • IUPAC Name : Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Biological Activities

The biological activities of this compound have been investigated in several studies. Here are some key findings:

Antitumor Activity

One study demonstrated that derivatives of dioxolane compounds exhibit significant antitumor properties. Specifically, this compound showed promising results in inhibiting the growth of cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and disruption of cell cycle progression.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxic activity was assessed using MTT assays, revealing that higher concentrations lead to increased cell death rates. Notably, the compound's enantiomeric purity plays a crucial role in its effectiveness; enantiomers can exhibit different biological activities.

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Tubulin Polymerization : Similar to other dioxolane derivatives, it may inhibit tubulin polymerization, leading to mitotic arrest.
  • Induction of Apoptosis : The compound has been shown to activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study on Antitumor Efficacy :
    • Objective : To evaluate the antitumor efficacy against B16 melanoma cells.
    • Methodology : In vitro assays were performed to determine cell viability using various concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Case Study on Enantiomeric Effects :
    • Objective : To compare the biological activities of enantiomers.
    • Methodology : Both (4S,5R) and (4R,5S) forms were synthesized and tested for cytotoxicity.
    • Results : The (4S,5R) form exhibited higher cytotoxicity compared to its counterpart.

Data Tables

PropertyValue
Chemical FormulaC₈H₁₄O₄
Molecular Weight174.19 g/mol
CAS Number38410-80-9
Antitumor ActivitySignificant against B16 melanoma
Cytotoxic Concentration Threshold>10 µM
EnantiomerCytotoxicity
(4S,5R)High
(4R,5S)Moderate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

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